3-Bromo-4-(trifluoromethoxy)benzonitrile
Overview
Description
3-Bromo-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3BrF3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethoxy group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethoxy)benzonitrile typically involves the bromination of 4-(trifluoromethoxy)benzonitrile. One common method is the reaction of 4-(trifluoromethoxy)benzonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-substituted-4-(trifluoromethoxy)benzonitriles.
Oxidation: Formation of 3-bromo-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-bromo-4-(trifluoromethoxy)benzylamine.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)benzonitrile is utilized in various scientific research applications:
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, thereby influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-Bromobenzotrifluoride: Contains a bromine atom and a trifluoromethyl group on the benzene ring.
3-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
3-Bromo-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKWODPBBWZVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596261 | |
Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191602-89-8 | |
Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.